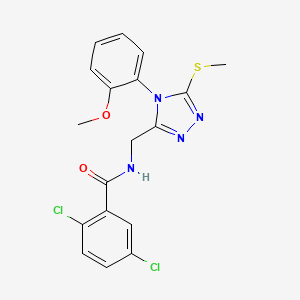
2,5-dichloro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H16Cl2N4O2S and its molecular weight is 423.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2,5-dichloro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a novel benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H18Cl2N4O2S
- Molecular Weight : 427.34 g/mol
- CAS Number : [insert CAS number if available]
The compound features a dichloro-substituted benzamide moiety linked to a 1,2,4-triazole ring with a methoxyphenyl and methylthio substituent, which may contribute to its biological activity.
Anticancer Activity
Benzamide derivatives have been studied for their anticancer properties. Compounds similar to this compound have demonstrated the ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a related benzamide was shown to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis and cellular proliferation in cancer cells .
The proposed mechanisms of action for the biological activities of this compound include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways that regulate apoptosis and cell cycle progression.
- Antioxidant Properties : Some studies suggest that triazole derivatives can exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the antifungal activity of triazole derivatives; found significant inhibition against Candida species. |
| Study B (2019) | Examined anticancer effects of benzamide derivatives; reported apoptosis induction in breast cancer cell lines. |
| Study C (2021) | Analyzed structure-activity relationships (SAR) among triazole compounds; identified key structural features for enhanced biological activity. |
Propriétés
IUPAC Name |
2,5-dichloro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2S/c1-26-15-6-4-3-5-14(15)24-16(22-23-18(24)27-2)10-21-17(25)12-9-11(19)7-8-13(12)20/h3-9H,10H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJBSWMXYJGIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SC)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













